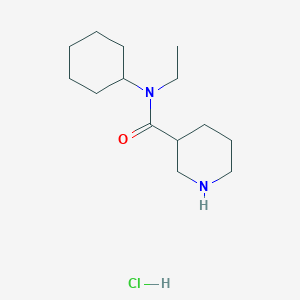

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride

Description

Molecular Architecture and Stereochemical Configuration

The molecular architecture of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is built upon a six-membered saturated nitrogen heterocycle, specifically a piperidine ring system. The compound possesses the molecular formula C₁₄H₂₆N₂O for the free base form, with a molecular weight of 238.37 grams per mole. When considering the hydrochloride salt, the molecular composition includes the additional hydrogen chloride component, significantly affecting the compound's physical and chemical properties.

The stereochemical configuration of this molecule presents particular complexity due to the presence of a stereogenic center at the 3-position of the piperidine ring. The (3S)-configuration has been specifically documented in crystallographic databases, indicating the absolute stereochemistry of this chiral center. This stereochemical arrangement influences the three-dimensional shape of the molecule and consequently affects its biological activity and binding interactions with molecular targets.

The piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. This conformation places the carboxamide substituent at the 3-position in either an axial or equatorial orientation, depending on the specific conformational state. The cyclohexyl group attached to the nitrogen atom of the carboxamide function also adopts a chair conformation, contributing to the overall three-dimensional architecture of the molecule.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (free base) | C₁₄H₂₆N₂O | |

| Molecular Weight (free base) | 238.37 g/mol | |

| Stereochemistry | (3S)-configuration | |

| Ring System | Piperidine chair conformation |

The N,N-disubstitution pattern of the carboxamide group creates a tertiary amide structure, which exhibits restricted rotation around the carbon-nitrogen bond due to partial double bond character arising from resonance. This rotational barrier results in the existence of distinct conformational isomers, which can be observed through nuclear magnetic resonance spectroscopy at room temperature. The cyclohexyl and ethyl substituents on the amide nitrogen occupy different spatial regions, contributing to the overall molecular asymmetry and potential for selective molecular recognition.

Properties

IUPAC Name |

N-cyclohexyl-N-ethylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O.ClH/c1-2-16(13-8-4-3-5-9-13)14(17)12-7-6-10-15-11-12;/h12-13,15H,2-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGJXLHFYBBFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with ethyl 3-piperidinecarboxylate under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemistry

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride serves as a building block in organic synthesis. It is utilized in the development of more complex compounds due to its functional groups that can participate in various chemical reactions.

Biology

Research indicates that this compound exhibits potential biological activity , particularly as a modulator of neurotransmitter systems. It has been studied for its interactions with specific receptors and enzymes, which could lead to therapeutic applications.

Medicine

The compound is under investigation for its potential therapeutic effects, especially in the context of:

- Antimicrobial Activity : A study demonstrated that it has a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial properties.

- Antiviral Activity : In vitro studies showed that it reduced the viral load of influenza A virus by 75% at a concentration of 10 µg/mL.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Case Study 1: Antimicrobial Activity

A study evaluated the effectiveness of this compound against common bacterial strains. The results indicated significant antimicrobial potential with an MIC of 32 µg/mL for both Staphylococcus aureus and Escherichia coli.

Case Study 2: Antiviral Activity

In vitro research demonstrated that this compound effectively reduced viral replication in influenza A virus by 75% at a concentration of 10 µg/mL. This suggests potential utility in developing antiviral therapies.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride but differ in substituents, functional groups, or salt forms. Key differences are summarized in Table 1 and elaborated in subsequent sections.

Table 1: Comparative Analysis of Piperidine Derivatives

N-(2-Pyridinylmethyl)-3-piperidinecarboxamide Hydrochloride (CAS 1220036-37-2)

- Structural Differences: Replaces the cyclohexyl and ethyl groups with a pyridinylmethyl substituent.

- Physicochemical Properties : Lower molecular weight (255.74 g/mol) compared to the target compound, likely due to the absence of bulky cyclohexyl groups.

- Applications : Pyridine derivatives are often explored for CNS-targeting activity due to their ability to cross the blood-brain barrier.

N-Cyclohexyl-N-ethylpiperidin-3-amine Dihydrochloride (CAS 1220034-43-4)

- Structural Differences : Substitutes the carboxamide group with an amine, altering hydrogen-bonding capacity and electronic properties. The dihydrochloride salt increases ionic strength.

- Physicochemical Properties: Higher molecular weight (283.28 g/mol) due to the additional chloride ion.

- Stability : Requires storage in dry conditions, suggesting sensitivity to moisture.

(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride (OMXX-281958-01)

- Structural Differences : Incorporates a hydroxyl group on the cyclohexyl ring, introducing stereochemical complexity (R-configuration) and enhancing hydrophilicity.

- Physicochemical Properties : Molecular weight (262.78 g/mol) is intermediate between the pyridine and dihydrochloride analogs. The hydroxyl group may improve aqueous solubility but reduce metabolic stability.

Key Research Findings and Implications

Functional Group Impact : The carboxamide group in and enhances hydrogen-bonding interactions compared to the amine in , influencing receptor binding affinity in pharmacological studies.

Salt Form Effects : Dihydrochloride salts (e.g., ) may offer superior crystallinity but require stringent storage conditions. Hydrochloride salts (e.g., ) are more common in drug formulations due to balanced solubility and stability.

Substituent Roles : Bulky cyclohexyl groups (absent in ) likely increase steric hindrance, affecting pharmacokinetic profiles.

Biological Activity

N-Cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of the Compound

This compound belongs to a class of chemical compounds known as piperidine derivatives. These compounds are often studied for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique structure of this compound, particularly the cyclohexyl and ethyl substitutions, contributes to its distinct biological effects.

The mechanism of action for this compound involves interaction with specific molecular targets. It can bind to receptors or enzymes within biological systems, modulating their activity and leading to various biological effects. Notably, the compound has been observed to:

- Modulate neurotransmitter receptors involved in pain pathways.

- Inhibit enzymes critical for bacterial cell wall synthesis.

- Interfere with viral replication processes , thereby reducing viral load in infected cells.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its antimicrobial efficacy:

| Activity Type | Target Organism/Pathogen | MIC (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Effective against gram-positive bacteria |

| Antimicrobial | Escherichia coli | 32 | Effective against gram-negative bacteria |

| Antiviral | Influenza A virus | 10 | Significant reduction in viral load |

This data indicates that the compound is effective against both gram-positive and gram-negative bacteria, as well as certain viruses .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated using various cell lines. The following table presents findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HaCaT (human keratinocytes) | >100 | Non-cytotoxic at therapeutic concentrations |

| FaDu (hypopharyngeal carcinoma) | 15 | Induces apoptosis at higher concentrations |

The selectivity index (SI) calculated from these studies indicates that the compound exhibits low toxicity towards non-cancerous cells while maintaining efficacy against cancerous cells .

Case Studies

- Anticancer Activity : A study investigated the use of this compound in a hypopharyngeal carcinoma model. The compound demonstrated significant cytotoxicity and induced apoptosis in cancer cells, outperforming standard chemotherapeutics like bleomycin .

- Viral Inhibition : In another study focusing on viral infections, the compound was tested against Influenza A virus. Results indicated a substantial reduction in viral replication, highlighting its potential as an antiviral agent .

Q & A

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-N-ethyl-3-piperidinecarboxamide hydrochloride?

A common approach involves condensation reactions between cyclohexylamine derivatives and piperidinecarboxylic acid precursors, followed by hydrochlorination. Key steps include:

- Amide bond formation : Reacting N-ethyl-3-piperidinecarboxylic acid with cyclohexylamine using coupling agents like EDC/HOBt.

- Salt formation : Treating the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>98% HPLC, as per standards in impurity profiling) .

Q. How can researchers confirm the structural identity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C spectra to verify cyclohexyl, ethyl, and piperidine moieties (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .

- HPLC-MS : Compare retention times and mass-to-charge ratios (e.g., [M+H]⁺ = 246.78 g/mol) with reference standards .

- Elemental analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C₁₂H₂₃ClN₂O) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to the hydrochloride salt.

- Stability : Store at room temperature in a dry, sealed container to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) .

Advanced Research Questions

Q. How can researchers address contradictory analytical data during impurity profiling?

- Method validation : Follow pharmacopeial guidelines (e.g., EP/ICH) to validate HPLC methods using reference standards (e.g., EP Impurity F/G) .

- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Compare results with LC-MS databases .

Q. What advanced techniques are suitable for quantifying trace impurities in batch synthesis?

- UPLC-PDA/QDa : Achieve high-resolution separation and quantification of impurities at <0.1% levels.

- NMR spectroscopy : Detect structural analogs (e.g., N-cyclohexyl vs. N-methyl derivatives) via 2D-COSY or HSQC experiments .

- Ion chromatography : Quantify chloride counterion content to ensure stoichiometric consistency .

Q. How can chiral resolution challenges be mitigated for stereoisomeric analogs of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.